1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one
Overview
Description
1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one, also known as JNJ-63533054, is a novel compound that has been gaining attention in the scientific community for its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one is not fully understood, but it is believed to act by inhibiting the activity of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one can induce apoptosis in cancer cells and inhibit their growth.
Biochemical And Physiological Effects
1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer therapies. However, there are also some limitations to its use in lab experiments. For example, it has a low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research and development of 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as inflammatory disorders. Another direction is to further elucidate its mechanism of action and identify potential targets for drug development. Additionally, there is a need for further studies to optimize its pharmacokinetic and pharmacodynamic properties for clinical use.
Conclusion:
In conclusion, 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a novel compound with promising applications in various fields of scientific research. Its potent anti-tumor activity and anti-inflammatory effects make it a promising candidate for the development of new therapies. Further research is needed to fully understand its mechanism of action and optimize its properties for clinical use.
Scientific Research Applications
1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one has been found to have potential applications in various fields of scientific research. One of the most promising areas of application is in the treatment of cancer. Studies have shown that 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one has potent anti-tumor activity and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
3-(benzenesulfonyl)-1-[4-(imidazol-1-ylmethyl)piperidin-1-yl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c22-18(8-13-25(23,24)17-4-2-1-3-5-17)21-10-6-16(7-11-21)14-20-12-9-19-15-20/h1-5,9,12,15-16H,6-8,10-11,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWYBIHIBKEBNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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